1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazole ring, and a tetramethylphenyl sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetramethylphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents such as sulfonyl chlorides.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction to form the triazole ring, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 3-(Methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine
- 5-Fluoro-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Uniqueness
1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-9-12(2)14(4)16(13(11)3)23(21,22)19-7-5-15(10-19)20-8-6-17-18-20/h6,8-9,15H,5,7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDREFWEFVINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C=CN=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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